molecular formula C12H17BrO2 B8711791 4-Bromo-1-methoxy-2-(4-methoxybutyl)benzene CAS No. 173336-70-4

4-Bromo-1-methoxy-2-(4-methoxybutyl)benzene

Cat. No. B8711791
Key on ui cas rn: 173336-70-4
M. Wt: 273.17 g/mol
InChI Key: URPDUGAICVWBSF-UHFFFAOYSA-N
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Patent
US05646143

Procedure details

A solution of 50 g of 4-methoxy-3-(4-methoxy-2-butenyl)-bromobenzene in 700 ml of tetrahydrofuran is hydrogenated for 2 hours under normal pressure and at room temperature in the presence of 2.5 g of 5% Pt/C. The reaction mixture is filtered. The filtrate is concentrated by evaporation. The evaporation residue obtained from the filtrate is purified by FC (1.6 kg of silica gel, hexane/ethyl acetate=20:1). Distillation under a high vacuum yields the title compound: Rf (hexane/ethyl acetate=10:1)=0.38; HPLC Rt =19.92 minutes; FAB-MS (M+H)+ =273.
Name
4-methoxy-3-(4-methoxy-2-butenyl)-bromobenzene
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:4]=1[CH2:10][CH:11]=[CH:12][CH2:13][O:14][CH3:15]>O1CCCC1.[Pt]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:4]=1[CH2:10][CH2:11][CH2:12][CH2:13][O:14][CH3:15]

Inputs

Step One
Name
4-methoxy-3-(4-methoxy-2-butenyl)-bromobenzene
Quantity
50 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)Br)CC=CCOC
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The evaporation residue obtained from the filtrate
CUSTOM
Type
CUSTOM
Details
is purified by FC (1.6 kg of silica gel, hexane/ethyl acetate=20:1)
DISTILLATION
Type
DISTILLATION
Details
Distillation under a high vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)Br)CCCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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